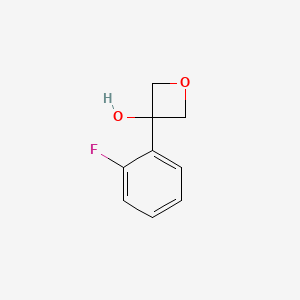
O-(4-Phenoxybutyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Phenoxybutyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a hydroxylamine group attached to a phenoxybutyl chain, making it a versatile reagent in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Phenoxybutyl)hydroxylamine Hydrochloride typically involves the reaction of 4-phenoxybutyl bromide with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
O-(4-Phenoxybutyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydroxylamines and other derivatives.
Aplicaciones Científicas De Investigación
O-(4-Phenoxybutyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of O-(4-Phenoxybutyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can donate electrons to electrophilic centers, facilitating various chemical reactions. The compound can also form stable complexes with metal ions, which can be exploited in catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- O-Benzylhydroxylamine Hydrochloride
- O-Methylhydroxylamine Hydrochloride
- O-Ethylhydroxylamine Hydrochloride
Uniqueness
O-(4-Phenoxybutyl)hydroxylamine Hydrochloride is unique due to its phenoxybutyl chain, which imparts distinct chemical properties compared to other hydroxylamine derivatives. This structural feature enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C10H16ClNO2 |
|---|---|
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
O-(4-phenoxybutyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c11-13-9-5-4-8-12-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H |
Clave InChI |
RLCSDJCRFIMTQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



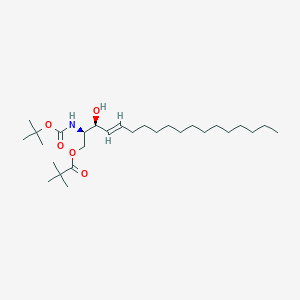
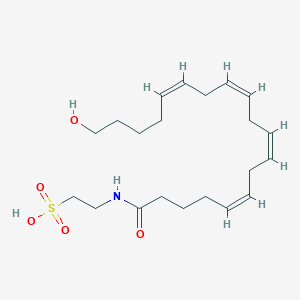

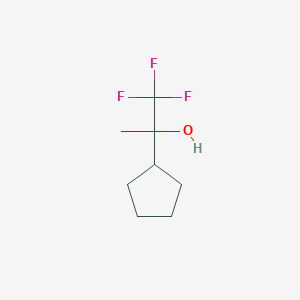
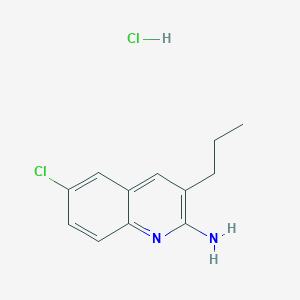
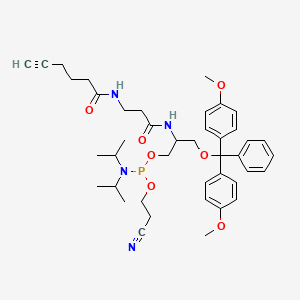
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)


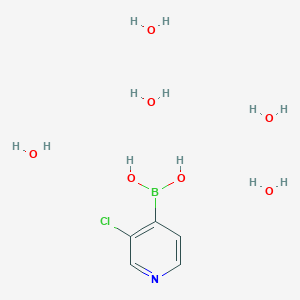
![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)
